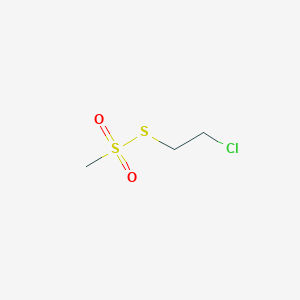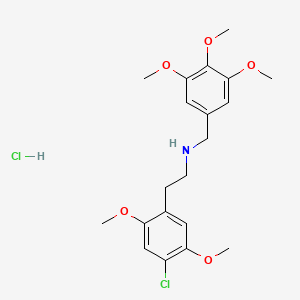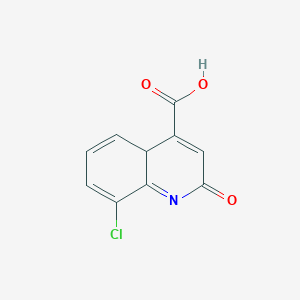
Linoleic acid-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linoleic acid-d11 is a deuterium-labeled form of linoleic acid, an essential omega-6 polyunsaturated fatty acid. It is commonly used as an internal standard for the quantification of linoleic acid by gas chromatography or liquid chromatography-mass spectrometry. Linoleic acid is abundant in various foods, including vegetable oils, meats, nuts, seeds, and eggs .
Méthodes De Préparation
Linoleic acid-d11 is synthesized by incorporating deuterium atoms into linoleic acid. The deuterium labeling is achieved through hydrogen-deuterium exchange reactions, where hydrogen atoms in linoleic acid are replaced with deuterium. This process involves the use of deuterated reagents and catalysts under specific reaction conditions. Industrial production methods for this compound typically involve large-scale hydrogen-deuterium exchange reactions followed by purification steps to obtain high-purity deuterium-labeled linoleic acid .
Analyse Des Réactions Chimiques
Linoleic acid-d11 undergoes various chemical reactions similar to its non-labeled counterpart, linoleic acid. These reactions include:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidation products. Common reagents for oxidation include oxygen, ozone, and peroxides.
Reduction: Reduction reactions of this compound involve the addition of hydrogen to the double bonds, converting it to saturated fatty acids. Catalysts such as palladium or platinum are often used in these reactions.
Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups.
Applications De Recherche Scientifique
Linoleic acid-d11 has a wide range of scientific research applications, including:
Chemistry: It is used as an internal standard in analytical chemistry for the quantification of linoleic acid in various samples.
Biology: this compound is used in studies involving lipid metabolism and the role of polyunsaturated fatty acids in biological systems.
Medicine: Research on this compound includes its effects on cell membranes, inflammation, and its potential therapeutic applications.
Industry: This compound is utilized in the development of biopesticides and other industrial applications where precise quantification of linoleic acid is required .
Mécanisme D'action
Linoleic acid-d11 functions similarly to linoleic acid in biological systems. It is a component of membrane phospholipids and plays a role in maintaining membrane fluidity and the transdermal water barrier of the epidermis. Linoleic acid induces oxidative damage to red blood cells and hemoglobin, which is a key aspect of its mechanism of action. The deuterium labeling does not significantly alter the biological activity of this compound, making it a valuable tool for studying the metabolism and effects of linoleic acid .
Comparaison Avec Des Composés Similaires
Linoleic acid-d11 is unique due to its deuterium labeling, which allows for precise quantification and tracing in scientific studies. Similar compounds include:
Linoleic acid: The non-labeled form of linoleic acid, commonly found in foods and used in various biological processes.
Linoleic acid-d4: Another deuterium-labeled form of linoleic acid with fewer deuterium atoms.
Alpha-linolenic acid: An omega-3 polyunsaturated fatty acid with similar biological functions but different chemical properties.
Arachidonic acid: An omega-6 polyunsaturated fatty acid involved in inflammatory responses and other physiological processes
This compound stands out for its application in precise analytical measurements and research studies, providing valuable insights into the role of linoleic acid in various biological and industrial contexts.
Propriétés
Formule moléculaire |
C18H32O2 |
|---|---|
Poids moléculaire |
291.5 g/mol |
Nom IUPAC |
(9Z,12Z)-14,14,15,15,16,16,17,17,18,18,18-undecadeuteriooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i1D3,2D2,3D2,4D2,5D2 |
Clé InChI |
OYHQOLUKZRVURQ-JPIWGEEBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\CCCCCCCC(=O)O |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S,3S,4R,5R)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide](/img/structure/B12352478.png)


![2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate](/img/structure/B12352486.png)
![Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12352492.png)
![1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352505.png)




![9,10-Dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride](/img/structure/B12352542.png)

![5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352554.png)

